Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate
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Overview
Description
Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate is a fluorinated organic compound with the molecular formula C13H13F6NO2. It is known for its high reactivity and selectivity, making it a valuable tool in various chemical applications. The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, which are desirable properties in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate involves its interaction with specific molecular targets. For instance, as a CETP inhibitor, it binds to the CETP protein, preventing the transfer of cholesteryl esters and phospholipids between lipoproteins. This results in elevated levels of high-density lipoprotein (HDL) cholesterol and reduced levels of low-density lipoprotein (LDL) cholesterol .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: A precursor in the synthesis of Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate.
Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate: Similar in structure but with a methyl ester group instead of an ethyl ester.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Another fluorinated compound with different functional groups.
Uniqueness
This compound is unique due to its combination of trifluoromethyl groups and an ethyl ester, which confer high stability, lipophilicity, and reactivity. These properties make it particularly valuable in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C13H13F6NO2 |
---|---|
Molecular Weight |
329.24 g/mol |
IUPAC Name |
ethyl 2-[[3,5-bis(trifluoromethyl)phenyl]methylamino]acetate |
InChI |
InChI=1S/C13H13F6NO2/c1-2-22-11(21)7-20-6-8-3-9(12(14,15)16)5-10(4-8)13(17,18)19/h3-5,20H,2,6-7H2,1H3 |
InChI Key |
XZGKCDPUTRVPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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